3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a quinoline moiety linked to a pyrrolidine ring via an oxy bridge, with an m-tolyl group attached to the nitrogen atom of the carboxamide. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Quinoline-Oxy Intermediate: The quinoline moiety is functionalized to introduce an oxy group at the 2-position.
Coupling with Pyrrolidine: The quinoline-oxy intermediate is then coupled with a pyrrolidine derivative under suitable conditions, often involving a base and a coupling agent.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions may target the carboxamide group or the quinoline ring.
Substitution: Substitution reactions can occur at various positions on the quinoline or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(quinolin-2-yloxy)-N-phenylpyrrolidine-1-carboxamide
- 3-(quinolin-2-yloxy)-N-(p-tolyl)pyrrolidine-1-carboxamide
Uniqueness
3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide is unique due to the specific substitution pattern on the pyrrolidine ring and the presence of the m-tolyl group, which may confer distinct biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-5-4-7-17(13-15)22-21(25)24-12-11-18(14-24)26-20-10-9-16-6-2-3-8-19(16)23-20/h2-10,13,18H,11-12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGCTAUZXAWOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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